molecular formula C22H22FN3O4 B215533 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No. B215533
M. Wt: 411.4 g/mol
InChI Key: AAPJWKBUPUSNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, also known as F15599, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other neurological functions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor has been shown to have a number of effects, including the regulation of mood, anxiety, and other neurological functions. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been shown to have a high affinity for the 5-HT1A receptor, which may make it a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects, including the regulation of mood and anxiety. In preclinical studies, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been shown to increase the activity of the 5-HT1A receptor, which may lead to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has also been shown to have a low affinity for other receptors, which may reduce the risk of side effects associated with other drugs that target the 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is its high affinity for the 5-HT1A receptor, which may make it a promising candidate for the treatment of various neurological disorders. Another advantage is its low affinity for other receptors, which may reduce the risk of side effects associated with other drugs that target the 5-HT1A receptor. One of the limitations of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is its complex synthesis method, which may make it difficult to produce large quantities for clinical use.

Future Directions

There are many future directions for the research and development of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione. One direction is to further investigate its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, future research could focus on the development of new drugs that target the 5-HT1A receptor, using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione as a starting point for drug discovery. Finally, future studies could investigate the long-term effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione on the central nervous system and its potential for use in combination with other drugs.
Conclusion:
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a novel compound that has been developed for its potential use in the treatment of various neurological disorders. It has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other neurological functions. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been extensively studied in preclinical studies, and has been shown to have a number of advantages, including its low affinity for other receptors, which may reduce the risk of side effects associated with other drugs that target the 5-HT1A receptor. There are many future directions for the research and development of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, and it may hold promise as a new treatment option for various neurological disorders.

Synthesis Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves a multi-step process that includes the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The starting materials used in the synthesis are commercially available, and the key intermediates are prepared through a series of reactions that involve the use of various reagents and catalysts. The final coupling reaction involves the reaction of the key intermediate with the final coupling agent to form 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In preclinical studies, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has also been shown to have a low affinity for other receptors, which may reduce the risk of side effects associated with other drugs that target the 5-HT1A receptor.

properties

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22FN3O4/c23-16-3-1-2-4-17(16)24-7-9-25(10-8-24)18-14-21(27)26(22(18)28)15-5-6-19-20(13-15)30-12-11-29-19/h1-6,13,18H,7-12,14H2

InChI Key

AAPJWKBUPUSNRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5F

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.